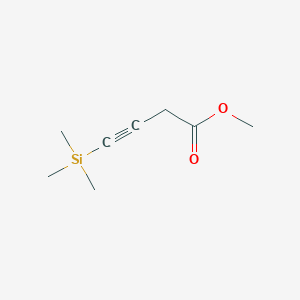
Methyl 4-(trimethylsilyl)but-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(trimethylsilyl)but-3-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-(trimethylsilyl)but-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(trimethylsilyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(trimethylsilyl)but-3-ynoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-(trimethylsilyl)but-3-ynoate involves its reactivity with various chemical reagents and biological targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical transformations . The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(trimethylsilyl)but-2-ynoate
- Methyl 4-(trimethylsilyl)but-3-enoate
- Ethyl 4-(trimethylsilyl)but-3-ynoate
Uniqueness
Methyl 4-(trimethylsilyl)but-3-ynoate is unique due to its specific structural features, including the trimethylsilyl group and the alkyne functionality. These characteristics confer distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C8H14O2Si |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
methyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C8H14O2Si/c1-10-8(9)6-5-7-11(2,3)4/h6H2,1-4H3 |
Clé InChI |
KNZPSRUJHREVNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















